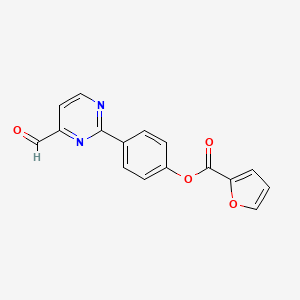![molecular formula C14H22N2O B2601820 N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine CAS No. 2197901-93-0](/img/structure/B2601820.png)
N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclohexane ring substituted with a dimethylamine group and a 6-methylpyridin-2-yloxy group, making it a versatile molecule for various applications.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the synthesis of other complex molecules and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, undergoes a series of reactions to introduce the necessary functional groups.
Cyclohexane Ring Functionalization: The cyclohexane ring is functionalized to introduce the dimethylamine group.
Coupling Reaction: The pyridine derivative is then coupled with the functionalized cyclohexane ring under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Mecanismo De Acción
The mechanism by which N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylpyridin-4-amine: Shares the pyridine and dimethylamine groups but lacks the cyclohexane ring.
6,6′-dimethyl-2,2′-bipyridine: Contains two pyridine rings but differs in the overall structure and functional groups.
Uniqueness
N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine is unique due to its combination of a cyclohexane ring with a pyridine derivative, providing distinct chemical and physical properties that are not present in similar compounds.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(6-methylpyridin-2-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-5-4-6-14(15-11)17-13-9-7-12(8-10-13)16(2)3/h4-6,12-13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFOLBBXGHGLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCC(CC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2601737.png)
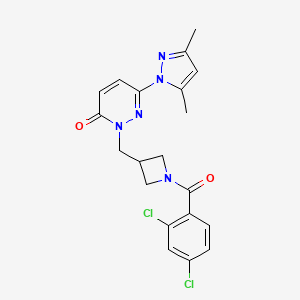
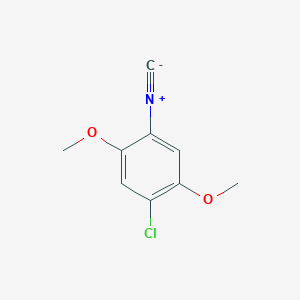
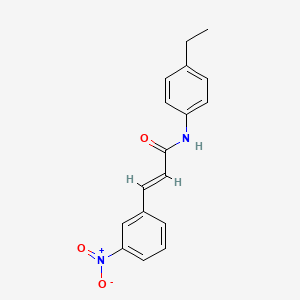
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2601743.png)
![2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid](/img/structure/B2601745.png)

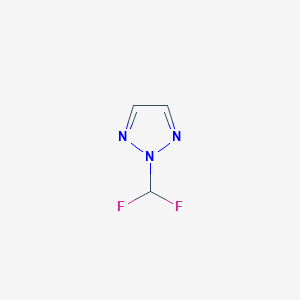
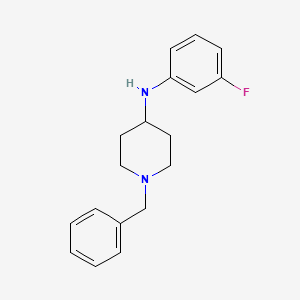
![1-(3-fluoro-4-methylphenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2601750.png)
![Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate](/img/structure/B2601751.png)
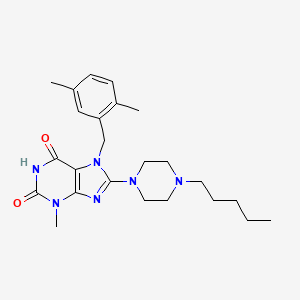
![4-Cyano-1-ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2601757.png)
